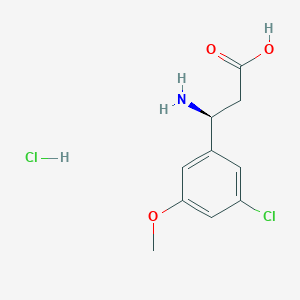

![molecular formula C14H11Cl2NO2 B2766527 2-[(2,6-Dichlorobenzyl)amino]benzoic acid CAS No. 451498-52-5](/img/structure/B2766527.png)

2-[(2,6-Dichlorobenzyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

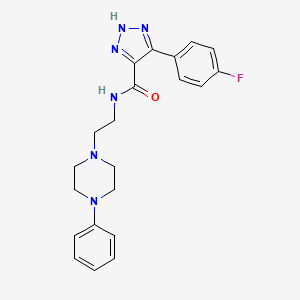

“2-[(2,6-Dichlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H11Cl2NO2 . It has an average mass of 296.149 Da and a monoisotopic mass of 295.016693 Da . It is also known by its IUPAC name, "Benzoic acid, 2-[[ (2,6-dichlorophenyl)methyl]amino]-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 3D using specific software .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 460.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 76.0±3.0 kJ/mol and a flash point of 232.5±27.3 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

2-[(2,6-Dichlorophenyl)amino]benzoic acid (2-DCABA) is explored for its potential as a non-steroidal anti-inflammatory drug through studies on polymorphism and co-crystal salt formation. This research highlights the significance of double Cl-CH3 exchange in synthesizing analogs and investigating their structural variations and potential pharmaceutical applications Zhoujin et al., 2022.

Fluorescence Probes for Reactive Oxygen Species Detection

Innovative fluorescence probes designed for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals (·OH) and reactive intermediates of peroxidase showcase the utility of 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its amino derivative. These probes demonstrate selective and dose-dependent fluorescence upon interaction with hROS, offering tools for biological and chemical applications Setsukinai et al., 2003.

Antiparasitic Properties Against Leishmania Infantum and Trichomonas Vaginalis

Studies on anthranilic acid derivatives, including 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid, reveal significant antiproliferative activity against parasites, demonstrating the chemical structure's critical role in antiparasitic properties. This research contributes to the understanding of novel treatments for parasitic infections Delmas et al., 2002.

Applications in Food and Pharmaceutical Industries

Benzoic acid and its derivatives, including 2-[(2,6-Dichlorobenzyl)amino]benzoic acid, are highlighted for their roles as naturally occurring compounds in foods and as additives. Their widespread use as antibacterial and antifungal preservatives raises discussions on human exposure, metabolism, and potential public health concerns, stressing the importance of understanding these compounds in various industries del Olmo et al., 2017.

Antibacterial Activity of Schiff Bases

Research into Schiff bases derived from 4-aminobenzoic acid, including compounds related to this compound, showcases their potential as antibacterial agents against medically important bacterial strains. This study underscores the relevance of molecular structure and solvent use in determining antibacterial activity Parekh et al., 2005.

Mechanism of Action

Target of Action

It is synthesized as a potential non-steroidal anti-inflammatory drug , suggesting that it may target enzymes involved in inflammation, such as cyclooxygenases.

Mode of Action

As a potential non-steroidal anti-inflammatory drug , it might inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and other mediators of inflammation.

Biochemical Pathways

As a potential non-steroidal anti-inflammatory drug , it might impact the arachidonic acid pathway, which is responsible for the production of inflammatory mediators.

Result of Action

As a potential non-steroidal anti-inflammatory drug , it might reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-11-5-3-6-12(16)10(11)8-17-13-7-2-1-4-9(13)14(18)19/h1-7,17H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESFMASNMKEFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)